molecular formula C34H32O10P2Ru+2 B13779975 [2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate

[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate

Cat. No.: B13779975
M. Wt: 763.6 g/mol
InChI Key: RLVFVEANJAUWKU-UHFFFAOYSA-N
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Description

[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate is a complex organometallic compound It features a ruthenium center coordinated by two bis(furan-2-yl)phosphanium ligands and two acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate typically involves the coordination of ruthenium with bis(furan-2-yl)phosphanium ligands. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require heating to facilitate the coordination reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

    Oxidation: The ruthenium center can participate in oxidation reactions, potentially altering the oxidation state of the metal.

    Reduction: Reduction reactions can also occur, particularly involving the furan rings or the ruthenium center.

    Substitution: Ligand substitution reactions are possible, where the acetate groups or furan rings can be replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium oxides, while substitution reactions can produce a variety of ruthenium complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions. Its unique structure allows for efficient catalysis, making it valuable in synthetic chemistry.

Biology

While its direct applications in biology are limited, derivatives of this compound could be explored for their potential biological activity, particularly in the development of new drugs or imaging agents.

Medicine

The compound’s potential as a catalyst in drug synthesis makes it indirectly relevant to medicine. Additionally, its structure could inspire the design of new therapeutic agents.

Industry

In industry, this compound could be used in the production of fine chemicals and pharmaceuticals, leveraging its catalytic properties to improve reaction efficiency and selectivity.

Mechanism of Action

The mechanism by which [2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate exerts its effects is primarily through its role as a catalyst. The ruthenium center facilitates various chemical transformations by providing a reactive site for substrate molecules. The furan rings and methoxy groups help stabilize the complex and enhance its reactivity.

Comparison with Similar Compounds

Similar Compounds

    [Bis(furan-2-yl)phosphanium]ruthenium(2+) complexes: These compounds share the bis(furan-2-yl)phosphanium ligands but may differ in other coordinating groups.

    Ruthenium acetate complexes: These complexes feature ruthenium coordinated by acetate groups but may lack the furan-based ligands.

Uniqueness

The uniqueness of [2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate lies in its combination of furan-based ligands and acetate groups, providing a balance of stability and reactivity. This makes it particularly effective as a catalyst in various chemical reactions.

Properties

Molecular Formula

C34H32O10P2Ru+2

Molecular Weight

763.6 g/mol

IUPAC Name

[2-[2-[bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate

InChI

InChI=1S/C30H24O6P2.2C2H4O2.Ru/c1-31-21-9-3-11-23(37(25-13-5-17-33-25)26-14-6-18-34-26)29(21)30-22(32-2)10-4-12-24(30)38(27-15-7-19-35-27)28-16-8-20-36-28;2*1-2(3)4;/h3-20H,1-2H3;2*1H3,(H,3,4);/q;;;+2

InChI Key

RLVFVEANJAUWKU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].COC1=C(C(=CC=C1)[PH+](C2=CC=CO2)C3=CC=CO3)C4=C(C=CC=C4[PH+](C5=CC=CO5)C6=CC=CO6)OC.[Ru+2]

Origin of Product

United States

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